N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride
Description
The compound N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride is a structurally complex molecule featuring:
- A dimethylaminoethyl group attached to the thiazole nitrogen, contributing to basicity and solubility via its protonation as a hydrochloride salt.
- A sulfonylacetamide moiety with a 4-methoxyphenyl group, enhancing electron-withdrawing effects and influencing metabolic stability.
This compound is likely synthesized through sequential N-alkylation and sulfonylation reactions, as inferred from analogous synthetic routes in the literature . Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S2.ClH/c1-23(2)11-12-24(20-22-19-16(21)5-4-6-17(19)29-20)18(25)13-30(26,27)15-9-7-14(28-3)8-10-15;/h4-10H,11-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJQUIAOPHJMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CS(=O)(=O)C3=CC=C(C=C3)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activities, including neuropharmacological and anticancer properties, supported by diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23ClFN3O2S2, with a molecular weight of 456.0 g/mol. This compound includes a dimethylamino group, a fluorobenzo[d]thiazole moiety, and a methoxyphenyl sulfonyl group, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClFN3O2S2 |
| Molecular Weight | 456.0 g/mol |
| Purity | ~95% |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the fields of neuropharmacology and oncology . Its mechanism of action involves interactions with various biological targets, leading to potential therapeutic effects.
Neuropharmacological Activity
Studies have shown that compounds similar to this compound can act as acetylcholinesterase inhibitors. This activity is crucial for enhancing cholinergic transmission, which may benefit conditions such as Alzheimer's disease. The ability to form hydrogen bonds with critical residues in the enzyme's active site enhances its inhibitory potency .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human-derived breast, colon, ovarian, and renal tumor cell lines, showing significant growth inhibition at nanomolar concentrations .
Case Studies
- Antitumor Efficacy : A study evaluated the anticancer properties of benzothiazole derivatives, including this compound. The results indicated that these derivatives could elicit potent growth inhibition in tumor cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Binding Affinity Studies : Molecular docking studies revealed that this compound has a favorable binding affinity for specific protein targets associated with cancer progression. This suggests potential for development as a targeted therapy .
The biological activity of this compound is attributed to its structural features that facilitate interactions with biological macromolecules. The presence of the dimethylamino group enhances solubility and bioavailability, while the fluorobenzo[d]thiazole moiety is critical for its binding affinity to target proteins involved in disease processes.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride | C19H20ClFN4O3S | Notable antitumor activity against various human cell lines |
| Benzothiazole derivatives | Varies | Known for diverse biological activities including antimicrobial properties |
Scientific Research Applications
Biological Activities
This compound exhibits a range of biological activities, which can be categorized as follows:
Neuropharmacological Applications
Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide hydrochloride may have neuroprotective effects. Studies have shown its potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
- Case Study : A study evaluated the compound's effects on neuronal cell lines exposed to oxidative stress. The results demonstrated a reduction in cell death and an increase in cell viability, suggesting protective effects against neurotoxicity.
Anticancer Properties
The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Its mechanism of action appears to involve the inhibition of specific oncogenic pathways.
- Case Study : In vitro studies have shown that this compound inhibits the proliferation of human cancer cell lines, including breast and lung cancer cells. The IC values ranged from 0.1 to 0.5 µM, indicating potent activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Key Structural and Functional Comparisons:
Thiazole vs. Benzo[d]thiazole Cores: The target compound's benzo[d]thiazole core (vs. The fluorine at position 4 further modulates electron density and steric effects .
Sulfonylacetamide vs. Simple Acetamide :
- The 4-methoxyphenylsulfonyl group in the target compound (vs. phenyl or chlorophenyl in ) introduces strong electron-withdrawing effects, stabilizing the molecule against nucleophilic attack. IR data confirm ν(SO2) vibrations at ~1350 cm⁻¹, consistent with sulfonamide derivatives .
Aminoalkyl Side Chains: The dimethylaminoethyl group in the target compound (vs. unsubstituted amines in or propyl chains in ) enhances solubility via hydrochloride salt formation. Similar side chains in exhibit improved pharmacokinetic profiles due to basic nitrogen atoms.
Halogen and Nitro Substituents :
- Fluorine (target) and chlorine/nitro groups () influence lipophilicity and metabolic stability. Fluorine’s smaller size and higher electronegativity reduce steric hindrance compared to bulkier halogens .
Notes on Spectral Data:
- IR Spectroscopy: Absence of ν(NH) in the target compound’s IR spectrum suggests full N-alkylation, contrasting with NH-stretching bands (~3250 cm⁻¹) in non-alkylated analogs like .
- NMR Analysis : Chemical shifts in the aromatic region (δH ~7.5 ppm for fluorine-substituted aryl) align with electronic effects of substituents, as seen in .
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis of structurally complex acetamide derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via nucleophilic substitution, sulfonylation, and subsequent salt formation. A critical step is the selection of starting materials, such as substituted benzo[d]thiazoles and dimethylaminoethylamines. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions, particularly when working with sulfonyl groups and fluorinated heterocycles. Thin-layer chromatography (TLC) is recommended for real-time reaction monitoring .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of fluorine (via -NMR), sulfonyl groups (- and -NMR), and dimethylaminoethyl moieties.
- Mass spectrometry (MS) : Verify the molecular ion peak matching the molecular formula ().
- X-ray crystallography : Resolve crystal packing and intramolecular interactions, as seen in similar acetamide derivatives .
Q. What solvent systems are optimal for solubility studies of this compound?
Polar aprotic solvents (e.g., DMF, DMSO) are ideal due to the compound’s sulfonyl and dimethylamino groups. For aqueous solubility, use buffered solutions (pH 4–7) to stabilize the hydrochloride salt. Solubility profiles should be cross-validated using UV-Vis spectroscopy or HPLC .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in biological assays?
The 4-fluorobenzo[d]thiazole moiety likely enhances lipophilicity and target binding, while the 4-methoxyphenylsulfonyl group may modulate electron density and metabolic stability. Comparative studies with analogs (e.g., chloro or methyl substitutions) can quantify substituent effects. Computational modeling (e.g., DFT) can predict electronic distributions and steric hindrance at binding sites .
Q. What strategies resolve contradictions in bioactivity data across different assay models?
Discrepancies may arise from assay-specific factors (e.g., cell permeability, protein binding). Use orthogonal assays:
Q. How can metabolic instability of the dimethylaminoethyl group be addressed in lead optimization?
Introduce steric shielding (e.g., cyclization of the dimethylamino group) or replace it with a pyrrolidine moiety to reduce oxidative dealkylation. Validate metabolic stability using liver microsome assays and LC-MS/MS metabolite profiling .
Methodological Notes
- Synthetic Challenges : Side reactions during sulfonylation can be mitigated by slow reagent addition and low temperatures (0–5°C) .
- Analytical Pitfalls : Fluorine’s strong electron-withdrawing effect may complicate -NMR interpretation; use -NMR for unambiguous assignment .
- Data Reproducibility : Document crystal growth conditions (e.g., solvent evaporation rate) to ensure consistent X-ray diffraction quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
